2-Chloroisonicotinamide nitrate
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Overview
Description
2-Chloroisonicotinamide nitrate: is a chemical compound that has garnered interest due to its potential applications in various fields, including agriculture and plant immunity. It is a derivative of isonicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring. This compound is known for its role as a plant defense inducer, particularly in enhancing resistance against various plant pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroisonicotinamide nitrate typically involves the chlorination of isonicotinamide. One common method includes the reaction of isonicotinamide with thionyl chloride, resulting in the formation of 2-chloroisonicotinamide. This intermediate can then be further reacted with nitric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroisonicotinamide nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isonicotinic acid and other by-products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted isonicotinamide derivatives.
Oxidation Reactions: Oxidized forms of isonicotinamide.
Reduction Reactions: Reduced forms of isonicotinamide.
Scientific Research Applications
Chemistry: 2-Chloroisonicotinamide nitrate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Although not extensively studied in medicine, derivatives of isonicotinamide have shown potential in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: In the agricultural industry, this compound is used as a plant defense inducer. It enhances the resistance of plants against various pathogens, thereby improving crop yield and reducing the need for chemical pesticides.
Mechanism of Action
The mechanism of action of 2-Chloroisonicotinamide nitrate involves its role as a plant defense inducer. It triggers the plant’s innate immune system, leading to the activation of defense pathways. This compound is believed to interact with specific receptors or signaling molecules within the plant cells, initiating a cascade of events that result in enhanced resistance to pathogens. The exact molecular targets and pathways involved are still under investigation, but it is known to induce systemic acquired resistance (SAR) in plants.
Comparison with Similar Compounds
N-Cyanomethyl-2-chloroisonicotinamide: Another derivative of isonicotinamide with similar plant defense-inducing properties.
2,6-Dichloroisonicotinic acid: Known for its role in inducing plant immunity.
Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester: Another compound used to enhance plant resistance.
Uniqueness: 2-Chloroisonicotinamide nitrate is unique due to its specific substitution pattern and its effectiveness in inducing plant defense mechanisms Its ability to enhance resistance against a broad spectrum of pathogens makes it a valuable tool in agriculture
Properties
IUPAC Name |
2-chloropyridine-4-carboxamide;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.HNO3/c7-5-3-4(6(8)10)1-2-9-5;2-1(3)4/h1-3H,(H2,8,10);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCAOIUZQMRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)Cl.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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